3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid
Description
3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid is a synthetic indole derivative characterized by an ethoxycarbonyl group at position 2 and a methyl group at position 1 of the indole ring. Its molecular formula is C₁₅H₁₇NO₄ (molecular weight: 275.30 g/mol), distinguishing it from simpler indole derivatives due to the ethoxycarbonyl substituent .
This compound is structurally related to intermediates in enzyme inhibitor synthesis (e.g., DNA primase inhibitors) and may act as a precursor for prodrugs or bioactive molecules .
Properties
IUPAC Name |
3-(2-ethoxycarbonyl-1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-20-15(19)14-11(8-9-13(17)18)10-6-4-5-7-12(10)16(14)2/h4-7H,3,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUDCATOYVXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a versatile and widely used approach for constructing indole derivatives . The reaction typically involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone, followed by cyclization to form the indole core. The ethoxycarbonyl group can be introduced through esterification reactions, and the propanoic acid moiety can be added via alkylation or acylation reactions.
In an industrial setting, the production of this compound may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts, solvents, and temperature control are critical factors in achieving efficient synthesis.
Chemical Reactions Analysis
3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Esterification and Hydrolysis: The ethoxycarbonyl group can undergo esterification with alcohols or hydrolysis to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid has several scientific research applications, including:
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable indole core and functional groups.
Mechanism of Action
The mechanism of action of 3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells . The ethoxycarbonyl and propanoic acid groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Ethoxycarbonyl vs. Nitro Substituents :
- Compound 13 (5-nitro derivative) exhibits stronger inhibition of T7 DNA primase compared to the target compound due to nitro-induced electron-withdrawing effects, which stabilize interactions with hydrophobic residues (Val¹⁰¹, Met¹⁰⁵) .
- The ethoxycarbonyl group in the target compound may improve membrane permeability as a prodrug moiety .
Methoxy Substitution: The 5-methoxy derivative (C₁₂H₁₃NO₃) has reduced polarity, limiting aqueous solubility but enhancing fluorescence properties for imaging applications .
Amino vs. Ethoxycarbonyl Functionalization: The amino group in 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid introduces basicity, altering ionization states and receptor binding compared to the target compound’s neutral ethoxycarbonyl group .
Fmoc-Protected Derivatives :
- Bulky Fmoc groups (e.g., in ) increase steric hindrance, making these compounds unsuitable for enzyme inhibition but ideal for solid-phase peptide synthesis.
Biological Activity
3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid (CAS Number: 950275-71-5) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17NO
- Molecular Weight : 275.31 g/mol
- IUPAC Name : 3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid
Structural Representation
The compound features an indole ring structure, which is known for its diverse biological activities. The ethoxycarbonyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Cytotoxicity Studies
Recent studies have demonstrated that 3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid exhibits notable cytotoxic activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed across different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 1.33 | Induces apoptosis and affects cell cycle |
| K562 | 0.95 | Inhibits cell proliferation |
| U937 | 1.10 | Induces G1 phase arrest |
| HL60 | 0.85 | Promotes apoptosis |
Note : IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values represent higher potency.
The compound's mechanism of action involves several pathways:
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis, such as caspase activation and PARP cleavage.
- Cell Cycle Arrest : It has been observed to cause significant cell cycle arrest in the G1 phase, preventing cancer cells from progressing through the cycle.
Case Studies
-
Cytotoxicity in Leukemia Cells :
A study conducted on Jurkat cells revealed that at a concentration of 1.33 µM, the compound induced apoptosis significantly more effectively than traditional chemotherapeutics like artemisinin, showing a potency increase by over 90 times . -
Mechanistic Insights :
Another research highlighted that the compound modulates key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway, leading to enhanced apoptotic signaling in resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid?
- Methodological Answer : Synthesis typically involves constructing the indole core via Fischer indole synthesis or palladium-catalyzed coupling, followed by esterification and carboxylation. For example, ethyl ester derivatives of indolepropanoic acids (e.g., Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate, CAS 74120-22-2) are synthesized using ethoxycarbonyl protecting groups . Subsequent hydrolysis under controlled acidic or basic conditions yields the propanoic acid derivative. Reaction conditions (temperature, catalysts) must be optimized to avoid side products like over-alkylation or ester degradation.
Q. How can the purity of this compound be assessed using reversed-phase HPLC (RP-HPLC)?
- Methodological Answer : RP-HPLC methods validated for structurally similar indole derivatives (e.g., 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid) recommend using a C18 column, mobile phases of acetonitrile/water with 0.1% trifluoroacetic acid, and UV detection at 220–280 nm. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure precision. Quantify impurities using a linear calibration curve (R² >0.99) across 0.1–200 µg/mL .
Q. What spectroscopic techniques are suitable for structural characterization?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm the indole ring substitution pattern, ethoxycarbonyl group, and propanoic acid chain. IR spectroscopy identifies carbonyl stretches (ester: ~1740 cm⁻¹; carboxylic acid: ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) determines molecular ion accuracy (<5 ppm error). For crystalline samples, single-crystal X-ray diffraction using SHELX software provides absolute stereochemistry .
Advanced Research Questions
Q. How should a stability study be designed to evaluate degradation under physiological pH conditions?
- Methodological Answer : Dissolve the compound in buffers simulating gastric (pH 1.2) and intestinal (pH 6.8–9.0) environments. Incubate at 37°C for 24–1440 minutes, sampling at intervals (e.g., 0, 60, 240, 1440 min). Analyze degradation products via RP-HPLC with photodiode array detection. For example, stability at pH 9.0 showed no impurities after 1440 minutes, suggesting resilience in alkaline conditions .
Q. What validation parameters are critical for ensuring reproducibility in impurity profiling?
- Methodological Answer : Validate methods per ICH guidelines:
- Specificity : Resolve impurities from the main peak (resolution >1.5).
- Linearity : Test over 50–150% of target concentration (R² ≥0.99).
- Accuracy : Spike recovery (98–102%) for known impurities.
- Precision : ≤2% RSD for intraday/interday assays.
- LOD/LOQ : Typically 0.03–0.1% and 0.1–0.3%, respectively, relative to the main compound .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters include R-factor (<5%), bond length/angle deviations (±0.02 Å, ±2°), and electron density maps to confirm substituent orientation. For example, SHELX-derived data resolved torsional angles in indole derivatives, clarifying steric effects of the ethoxycarbonyl group .
Q. What safety protocols are essential given limited toxicological data?
- Methodological Answer : Assume worst-case hazards due to structural analogs (e.g., indole derivatives with unknown toxicity). Use NIOSH/CEN-certified respirators (OV/AG/P99 or ABEK-P2 filters) and full-body chemical-resistant suits. Avoid skin contact via double-gloving (nitrile), and implement fume hoods for handling powders. Emergency measures include immediate decontamination and medical consultation for exposure .
Addressing Data Gaps and Contradictions
Q. How to proceed when physicochemical properties (e.g., solubility, logP) are unreported?
- Methodological Answer : Estimate properties via computational tools (e.g., ACD/Labs or SwissADME). Experimentally determine solubility by equilibrating excess compound in buffers (pH 1–13) at 25°C, followed by HPLC quantification. For logP, use shake-flask method with octanol/water partitioning and UV detection .
Q. What strategies mitigate discrepancies in reported stability data?
- Methodological Answer : Replicate studies using standardized buffers (e.g., USP phosphate buffers) and controlled temperature (±0.5°C). Cross-validate with multiple analytical techniques (e.g., LC-MS for degradation product identification). For instance, conflicting pH stability reports require verifying buffer ionic strength and counterion effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
